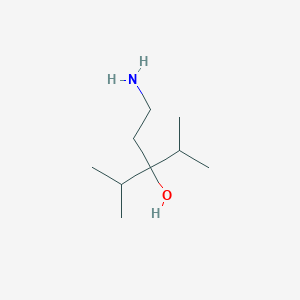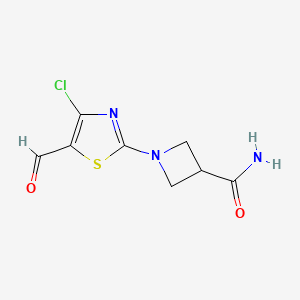methanol](/img/structure/B13166072.png)
[1-(Aminomethyl)cyclopropyl](oxan-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)cyclopropylmethanol: is an organic compound with the molecular formula C₁₀H₁₉NO₂ It is characterized by the presence of a cyclopropyl group, an oxan-3-yl group, and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor under controlled conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable amine and a halogenated precursor.
Formation of the Oxan-3-yl Group: The oxan-3-yl group can be synthesized through the cyclization of a suitable diol precursor under acidic or basic conditions.
Coupling of the Functional Groups: The final step involves the coupling of the cyclopropyl, aminomethyl, and oxan-3-yl groups to form the desired compound.
Industrial Production Methods
Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Hydrogenation: Employing catalytic hydrogenation to selectively reduce intermediates and achieve the desired product.
Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain high-purity 1-(Aminomethyl)cyclopropylmethanol.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 1-(Aminomethyl)cyclopropylmethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology
Biochemical Studies: Utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry
Material Science: Application in the synthesis of novel materials with unique properties.
Agriculture: Potential use in the development of agrochemicals for crop protection.
Wirkmechanismus
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Aminomethyl)cyclopropylmethanol
- 1-(Aminomethyl)cyclopropylmethanol
- 1-(Aminomethyl)cyclopropylmethanol
Uniqueness
- Structural Features : The presence of the oxan-3-yl group distinguishes 1-(Aminomethyl)cyclopropylmethanol from its analogs.
- Reactivity : Unique reactivity patterns due to the specific arrangement of functional groups.
- Applications : Distinct applications in scientific research and industry due to its unique properties.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
[1-(aminomethyl)cyclopropyl]-(oxan-3-yl)methanol |
InChI |
InChI=1S/C10H19NO2/c11-7-10(3-4-10)9(12)8-2-1-5-13-6-8/h8-9,12H,1-7,11H2 |
InChI-Schlüssel |
GCONCKLCEDNQIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)C(C2(CC2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


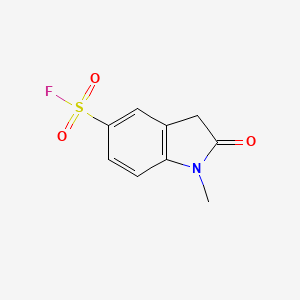
![2-[(2,3-Dichlorophenyl)methyl]oxirane](/img/structure/B13166010.png)
![4-[1-(Cyclopropylamino)ethyl]benzonitrile](/img/structure/B13166019.png)
![2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B13166023.png)
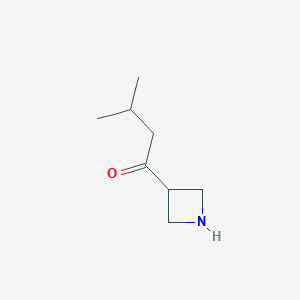
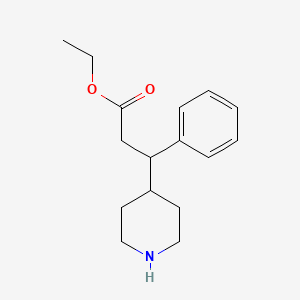

![2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13166047.png)
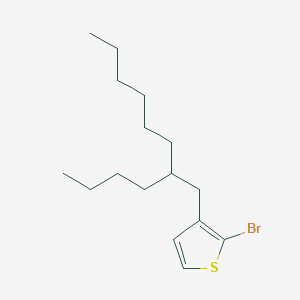
![Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13166065.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)
![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)
